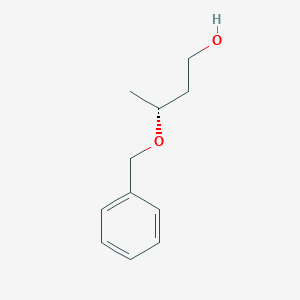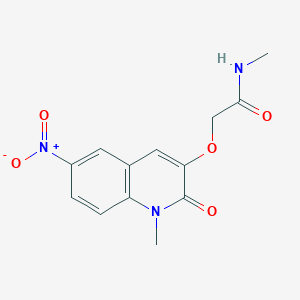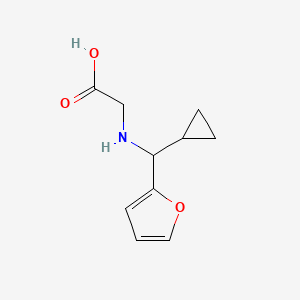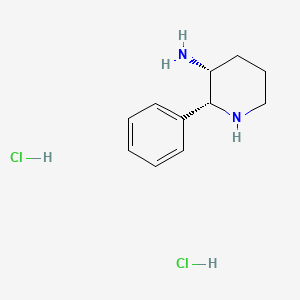
(3R)-3-(benzyloxy)butan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R)-3-(Benzyloxy)butan-1-ol is an organic compound characterized by the presence of a benzyloxy group attached to the third carbon of a butan-1-ol chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3R)-3-(benzyloxy)butan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with ®-3-hydroxybutan-1-ol.
Protection of Hydroxyl Group: The hydroxyl group at the first carbon is protected using a suitable protecting group such as a silyl ether.
Benzylation: The hydroxyl group at the third carbon is then benzylated using benzyl bromide in the presence of a base like sodium hydride or potassium carbonate.
Deprotection: Finally, the protecting group is removed to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include pyridinium chlorochromate and potassium permanganate.
Reduction: The compound can be reduced to form (3R)-3-(benzyloxy)butane using reducing agents like lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with hydrogen bromide can replace the benzyloxy group with a bromine atom.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate, potassium permanganate, and chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Hydrogen bromide, sodium hydride, potassium carbonate.
Major Products Formed:
Oxidation: (3R)-3-(benzyloxy)butanal, (3R)-3-(benzyloxy)butanoic acid.
Reduction: (3R)-3-(benzyloxy)butane.
Substitution: (3R)-3-bromobutan-1-ol.
Wissenschaftliche Forschungsanwendungen
(3R)-3-(Benzyloxy)butan-1-ol has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of active pharmaceutical ingredients and as a building block for drug synthesis.
Biological Studies: It is employed in studies involving enzyme-substrate interactions and metabolic pathways.
Industrial Applications: The compound is used in the production of specialty chemicals and as a precursor for various industrial processes.
Wirkmechanismus
The mechanism of action of (3R)-3-(benzyloxy)butan-1-ol depends on its specific application. In organic synthesis, it acts as a nucleophile or electrophile in various reactions. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways and cellular processes. The benzyloxy group can enhance the compound’s lipophilicity, affecting its absorption and distribution in biological systems.
Vergleich Mit ähnlichen Verbindungen
(3R)-3-(Methoxy)butan-1-ol: Similar structure but with a methoxy group instead of a benzyloxy group.
(3R)-3-(Ethoxy)butan-1-ol: Similar structure but with an ethoxy group instead of a benzyloxy group.
(3R)-3-(Phenoxy)butan-1-ol: Similar structure but with a phenoxy group instead of a benzyloxy group.
Uniqueness: (3R)-3-(Benzyloxy)butan-1-ol is unique due to the presence of the benzyloxy group, which imparts distinct chemical properties such as increased stability and lipophilicity. This makes it a valuable intermediate in organic synthesis and pharmaceutical development.
Eigenschaften
Molekularformel |
C11H16O2 |
|---|---|
Molekulargewicht |
180.24 g/mol |
IUPAC-Name |
(3R)-3-phenylmethoxybutan-1-ol |
InChI |
InChI=1S/C11H16O2/c1-10(7-8-12)13-9-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3/t10-/m1/s1 |
InChI-Schlüssel |
SEINCOLPXCLPDL-SNVBAGLBSA-N |
Isomerische SMILES |
C[C@H](CCO)OCC1=CC=CC=C1 |
Kanonische SMILES |
CC(CCO)OCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(Tert-butoxy)carbonyl]amino}-2-[4-(hydroxymethyl)phenyl]acetic acid](/img/structure/B11756331.png)

![(2S,3aR,7aS)-5-[(tert-butoxy)carbonyl]-octahydrofuro[3,2-c]pyridine-2-carboxylic acid](/img/structure/B11756344.png)

![[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11756349.png)

![[(1-ethyl-1H-pyrazol-3-yl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11756356.png)
![[2-Amino-1-(3-chlorophenyl)ethyl]dimethylamine hydrochloride](/img/structure/B11756362.png)



![Tert-butyl[3-ethyl-6-(nitromethyl)bicyclo[3.2.0]hept-3-en-6-yl]acetate](/img/structure/B11756389.png)
![tert-Butyl (R)-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)carbamate](/img/structure/B11756397.png)

